molecular formula C40H24N2O8S2 B2923305 N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide CAS No. 331972-49-7

N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B2923305
CAS No.: 331972-49-7
M. Wt: 724.76
InChI Key: VNEZTZCARNSPCO-UHFFFAOYSA-N
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Description

N-[4'-(9,10-Dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a bis-sulfonamide derivative featuring two anthraquinone moieties linked via a biphenyl spacer. The anthraquinone cores are substituted at the 1-position with sulfonamide groups, which are further connected to the para-positions of a biphenyl bridge. The compound is commercially available as a research chemical .

Properties

IUPAC Name

N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24N2O8S2/c43-37-27-7-1-3-9-29(27)39(45)35-31(37)11-5-13-33(35)51(47,48)41-25-19-15-23(16-20-25)24-17-21-26(22-18-24)42-52(49,50)34-14-6-12-32-36(34)40(46)30-10-4-2-8-28(30)38(32)44/h1-22,41-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEZTZCARNSPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride with 4-amino-[1,1’-biphenyl]-4-yl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and anthraquinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, biphenyl derivatives, and reduced anthracene compounds .

Scientific Research Applications

N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with proteins and nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Mono-Sulfonamide Derivatives

  • N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (Molecular weight: 315.34 g/mol) features a single sulfonamide group at the 2-position of anthraquinone.
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide incorporates a benzamide group instead of a sulfonamide. Its synthesis via coupling of 1-aminoanthraquinone with 2-methylbenzoyl chloride yields a bidentate directing group for metal-catalyzed C–H functionalization, highlighting the role of functional groups in reactivity .

Bis-Sulfonamide Derivatives

  • N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide contains two sulfonamide groups at the 2- and 7-positions of anthraquinone. Its crystal structure reveals intermolecular N–H⋯O hydrogen bonds forming layered networks, a feature likely shared with the target compound due to similar sulfonamide substituents .
  • Compounds 6a and 6b from (e.g., 6a: m.p. 338°C; 6b: m.p. 274°C) are anthraquinone-sulfonamide derivatives with varying substituents.

Functional and Application-Based Comparisons

Fluorescence and Sensing

The anthraquinone core in N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide acts as a fluorophore, enabling its use as a fluorescent sensor for metal ions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications
Target Compound C₃₄H₂₂N₂O₈S₂ 650.67* Bis-sulfonamide, biphenyl Not reported Research chemical
N,N-Dimethyl-9,10-dioxoanthracene-2-sulfonamide C₁₆H₁₃NO₄S 315.34 Mono-sulfonamide Not reported Intermediate
N,N′-Diphenyl-2,7-disulfonamide derivative C₂₆H₁₈N₂O₆S₂ 518.55 Disulfonamide Not reported Fluorescent sensor
Compound 6a () Not specified Not reported Sulfonamide, methylpyrimidine 338.0–338.5 Structural studies

*Calculated based on formula.

Research Findings and Implications

  • Structural Flexibility : The biphenyl spacer in the target compound may enhance solubility in aromatic solvents compared to alkyl-linked analogues, though this requires experimental validation.
  • Hydrogen Bonding : The dual sulfonamide groups likely promote strong intermolecular interactions, as seen in related disulfonamides, suggesting utility in crystal engineering or supramolecular chemistry .
  • Limitations : Lack of reported data on the target compound’s synthetic yield, biological activity, or spectral properties highlights gaps for future research.

Biological Activity

N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is an anthraquinone derivative that has been the subject of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H17N2O4S
Molecular Weight401.44 g/mol
InChIInChI=1S/C22H17N2O4S/c1-2...
SMILESN(S(c1c2C(c3ccccc3C(c2ccc1)=O)=O)(=O)=O)C

Research indicates that anthraquinone derivatives exhibit various mechanisms of action, primarily through inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that these compounds can inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, which is crucial in cancer metabolism and progression .

Antitumor Activity

Several studies have highlighted the antitumor potential of anthraquinone derivatives:

  • Inhibition of Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 6 to 50 µM, indicating moderate to strong activity against tumor growth .
  • Apoptosis Induction : Apoptosis assays revealed that treatment with the compound led to an increase in apoptotic cells and a decrease in overall cell viability. This suggests that the compound may induce programmed cell death in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases:

  • Carbonic Anhydrase Inhibition : The inhibition constants for hCA II and hCA IX were found to be in the sub-micromolar range (30.06–274.81 nM), demonstrating potent activity comparable to established inhibitors .

Study 1: Anthraquinone-Based Derivatives

In a study focused on anthraquinone-based benzenesulfonamide derivatives, researchers synthesized several analogues and assessed their biological activities. The most potent compounds exhibited IC50 values below 20 nM against hCA II and showed promising antitumor activity against breast cancer cell lines under both hypoxic and normoxic conditions .

Study 2: Phosphoglycerate Mutase Inhibitors

Another study investigated the role of anthraquinone derivatives as phosphoglycerate mutase inhibitors. The lead compound demonstrated a noncompetitive inhibition profile with an IC50 value of 0.27 µM against PGAM1, highlighting its potential as a therapeutic agent in targeting glycolytic pathways in cancer cells .

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